molecular formula C18H18F3N5 B10921170 N-methyl-4-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

N-methyl-4-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10921170
M. Wt: 361.4 g/mol
InChI Key: LZMXMOJBICRWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a trifluoromethyl group and a pyrazole moiety

Preparation Methods

The synthesis of N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the pyrimidine core through a coupling reaction.

    N-Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar methylating agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

Scientific Research Applications

N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the synthesis of herbicides, fungicides, and insecticides due to its potential bioactivity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE can be compared with other similar compounds, such as:

    N-METHYL-N-[4-(4-METHYLPHENYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]AMINE: Lacks the trifluoromethyl group, which may affect its bioactivity and chemical properties.

    N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1H-PYRAZOL-3-YL)METHYL]AMINE: Lacks the methyl group on the pyrazole ring, which may influence its binding affinity and selectivity.

    N-METHYL-N-[4-(4-METHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE: The position of the pyrazole ring attachment is different, potentially altering its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-methyl-4-(4-methylphenyl)-N-[(1-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-12-4-6-13(7-5-12)15-10-16(18(19,20)21)23-17(22-15)25(2)11-14-8-9-26(3)24-14/h4-10H,11H2,1-3H3

InChI Key

LZMXMOJBICRWKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N(C)CC3=NN(C=C3)C)C(F)(F)F

Origin of Product

United States

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